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molecular formula C14H22O B029142 4-tert-Octylphenol CAS No. 140-66-9

4-tert-Octylphenol

Cat. No. B029142
M. Wt: 206.32 g/mol
InChI Key: ISAVYTVYFVQUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04198531

Procedure details

A suspension of 1,000 parts of phenol, 700 parts of diisobutylene and 40 parts of ion exchange resin is prepared in a stirred reactor at 100° C. and 1 bar pressure, the mixture being stirred at 500 rpm. The ion exchange resin is a sulfonated styrene/divinylbenzene copolymer resin, which has been dehydrated under reduced pressure for 20 hours at 100° C. before being used; it has a gel structure and its particle size is from 20 to 150 micrometers. The suspension is then stirred constantly in the reactor at 500 rpm. After 30 minutes, 1,000 parts of phenol and 700 parts of diisobutylene are introduced per hour at 100° C. and 1 bar pressure and correspondingly 1,700 parts per hour of suspension are filtered through a suction line equipped with a metal filter (pore diameter 10 micrometers) and are subjected to fractional distillation. After 100 hours' operation, 116,100 parts (86% of theory, based on starting material II) of 4-tert.-octylphenol of boiling point 160°-162° C./27 millibars are obtained, in addition to 3,400 parts (2.5% of theory, based on starting material II) of 2-tert.-octylphenol and 1,750 parts (0.9% of theory, based on starting material II) of tert.-butylphenol. The conversion is 54%, based on phenol employed, or 91%, based on starting material II.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfonated styrene divinylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
0.9%

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][C:9]([CH2:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[CH2:10]>>[C:9]([C:4]1[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=1)([CH2:11][C:12]([CH3:15])([CH3:14])[CH3:13])([CH3:10])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)CC(C)(C)C
Step Two
Name
sulfonated styrene divinylbenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)CC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
1 bar pressure, the mixture being stirred at 500 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared in a stirred reactor at 100° C.
STIRRING
Type
STIRRING
Details
The suspension is then stirred constantly in the reactor at 500 rpm
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
1 bar pressure and correspondingly 1,700 parts per hour of suspension are filtered through a suction line
CUSTOM
Type
CUSTOM
Details
equipped with a metal
FILTRATION
Type
FILTRATION
Details
filter (pore diameter 10 micrometers)
DISTILLATION
Type
DISTILLATION
Details
are subjected to fractional distillation

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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